N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the coupling of 4,7-dimethoxybenzo[d]thiazole with 2,5-dimethylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds have shown similar anti-inflammatory and anticancer activities.
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides: These derivatives have been studied for their potential as COX inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-8-7-10(9(2)22-8)15(19)18-16-17-13-11(20-3)5-6-12(21-4)14(13)23-16/h5-7H,1-4H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVVIZTUWOCRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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